N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzenesulfonamide moiety
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many thiazole derivatives are known to interfere with various enzymatic processes, disrupt protein synthesis, or inhibit cell division .
Result of Action
Given the biological activities associated with other thiazole derivatives, it could potentially have antimicrobial, antifungal, antiviral, or antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-fluoroaniline with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity against various pathogens and cancer cell lines.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar thiazole ring structure but different substituents.
Ethyl 2-(2-(3-fluorophenyl)-1,3-thiazol-4-yl)acetate: Similar fluorophenyl-thiazole structure but different functional groups.
Uniqueness
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitrobenzenesulfonamide moiety and a fluorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-5-3-4-12(10-13)17-20-14(11-26-17)8-9-19-27(24,25)16-7-2-1-6-15(16)21(22)23/h1-7,10-11,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMHXUWBOTOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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